n-(2-Bromoethyl)benzenesulfonamide CAS number
n-(2-Bromoethyl)benzenesulfonamide CAS number
An In-depth Technical Guide to N-(2-Bromoethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromoethyl)benzenesulfonamide is a bifunctional organic compound featuring a reactive bromoethyl group and a benzenesulfonamide moiety. This unique structure establishes it as a valuable intermediate in synthetic organic chemistry and a versatile building block for the development of novel therapeutic agents. The sulfonamide group is a well-recognized pharmacophore present in a multitude of approved drugs, while the bromoethyl group provides a reactive site for nucleophilic substitution, enabling the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of N-(2-Bromoethyl)benzenesulfonamide, with a focus on its relevance to drug discovery and development.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] N-(2-Bromoethyl)benzenesulfonamide emerges as a particularly interesting derivative due to its dual reactivity. The presence of the electrophilic bromoethyl group allows for facile reaction with various nucleophiles, making it a key synthon for introducing the benzenesulfonamide pharmacophore into larger molecules. Understanding the chemistry and potential of this compound is crucial for researchers aiming to leverage its properties in the design of new chemical entities with therapeutic potential.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of N-(2-Bromoethyl)benzenesulfonamide is presented in Table 1. This data, compiled from various chemical databases, is essential for its proper handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 6453-88-9 | [3] |
| IUPAC Name | N-(2-bromoethyl)benzenesulfonamide | [4] |
| Molecular Formula | C₈H₁₀BrNO₂S | [4] |
| Molecular Weight | 264.14 g/mol | [4] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCBr | [4] |
| InChIKey | HKSWKYUFZYFBQF-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.6 | [4] |
| Predicted Boiling Point | 354.4 ± 52.0 °C | [5] |
Synthesis and Mechanism
The synthesis of N-(2-Bromoethyl)benzenesulfonamide is typically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and 2-bromoethylamine. This reaction is a cornerstone of sulfonamide synthesis and is widely applicable.
Reaction Scheme
The general reaction scheme for the synthesis of N-(2-Bromoethyl)benzenesulfonamide is as follows:
Benzenesulfonyl chloride reacts with 2-bromoethylamine in the presence of a base (e.g., pyridine or triethylamine) to yield N-(2-Bromoethyl)benzenesulfonamide and the corresponding ammonium salt byproduct.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[2][6]
Materials:
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Benzenesulfonyl chloride
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2-Bromoethylamine hydrobromide
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A suitable base (e.g., triethylamine or pyridine), anhydrous
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Anhydrous dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude N-(2-Bromoethyl)benzenesulfonamide can be further purified by recrystallization or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-Bromoethyl)benzenesulfonamide.
Reactivity and Downstream Applications
N-(2-Bromoethyl)benzenesulfonamide is a versatile intermediate due to its two primary reactive sites: the electrophilic carbon attached to the bromine atom and the potentially acidic proton on the sulfonamide nitrogen. This dual reactivity allows for a variety of downstream chemical transformations.
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N-Alkylation/Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles to generate N-substituted derivatives.
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Nucleophilic Substitution: The bromoethyl group is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward method to link the benzenesulfonamide moiety to other molecular scaffolds.
This versatility makes it a valuable tool in the construction of compound libraries for high-throughput screening in drug discovery programs.
Role as a Versatile Chemical Intermediate
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 3. 6453-88-9|N-(2-Bromoethyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - N-(2-bromoethyl)benzenesulfonamide (C8H10BrNO2S) [pubchemlite.lcsb.uni.lu]
- 5. N-(2-Bromo-ethyl)-4-fluoro-benzenesulfonamide | 51983-24-5 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
